2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
Description
This compound features a thieno[2,3-d]pyrimidine core substituted at position 5 with a 4-chlorophenyl group and at position 4 with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 2,5-dichlorophenyl group, contributing to its distinct electronic and steric properties. Its synthesis likely involves nucleophilic substitution reactions, as inferred from analogous procedures in and , where chloroacetamide intermediates react with thiol-containing heterocycles under basic conditions .
Properties
Molecular Formula |
C20H12Cl3N3OS2 |
|---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C20H12Cl3N3OS2/c21-12-3-1-11(2-4-12)14-8-28-19-18(14)20(25-10-24-19)29-9-17(27)26-16-7-13(22)5-6-15(16)23/h1-8,10H,9H2,(H,26,27) |
InChI Key |
PJHVZGLHRNBJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones Industrial production methods often utilize high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and structure of the final product.
Chemical Reactions Analysis
2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Cyclization: The thieno[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex fused ring systems.
Scientific Research Applications
2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound has shown potential as an antimicrobial agent, with moderate activity against gram-positive and gram-negative bacteria as well as fungi . Additionally, its unique structure makes it a valuable tool for studying the mechanisms of various biochemical pathways.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to bind to tripartite motif-containing 25 (TRIM25), a ubiquitinated E3 ligase, leading to the degradation of glutathione peroxidase 4 (GPX4) and inducing ferroptosis in cancer cells. This selective induction of ferroptosis makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives to highlight variations in core scaffolds, substituents, and pharmacological profiles. Key examples include:
Structural Analogues with Modified Cores
AG27937 (CAS 477330-32-8): Core: Hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine (saturated ring system). Substituents: 4-Methoxyphenyl at position 3; N-(2,5-dichlorophenyl)acetamide. Molecular Weight: 546.4883.
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide: Core: Pyrimido[5,4-b]indole (fused indole-pyrimidine system). Substituents: 4-Chlorophenyl at position 3; 2,3-dimethylphenyl acetamide.
Analogues with Varied Substituents
2-[1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,5-dichlorophenyl)acetamide :
- Core : Pyrazolo[3,4-d]pyrimidine.
- Substituents : 4-Bromophenyl instead of 4-chlorophenyl; same acetamide group.
- Key Difference : Bromine’s larger atomic radius and polarizability may enhance halogen bonding but increase molecular weight (MW: ~570 g/mol estimated) .
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Core: 4,6-Diaminopyrimidine. Substituents: Simpler diaminopyrimidine core; lacks the thieno-fused system. Key Difference: The absence of the thiophene ring diminishes electron-deficient character, likely reducing interactions with hydrophobic enzyme pockets .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings and Implications
- Steric Considerations : Substituents like the 4-methoxyphenyl group in AG27937 introduce steric bulk that may hinder access to flat binding pockets, unlike the compact 4-chlorophenyl group in the target compound .
- Synthetic Feasibility : Sodium iodide (NaI) in ’s reaction suggests a nucleophilic substitution mechanism, which is efficient for sulfur-linked acetamides but may require optimization for bromine or bulkier substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

